molecular formula C11H19N3O3 B6183286 tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate CAS No. 179412-78-3

tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No. B6183286
CAS RN: 179412-78-3
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate, also known as TBDC, is an organic compound that is used in a variety of scientific research applications. TBDC is a colorless, odorless, and non-toxic compound that can be synthesized from a few simple chemical and biochemical reactions. TBDC has a wide range of uses, from being used as a reagent in organic synthesis to being used as a research tool in biochemical and physiological studies.

Scientific Research Applications

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug design. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on the body. In addition, tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is used in drug design, as it can be used to create new molecules that can be used to treat various diseases.

Mechanism of Action

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate works by forming a covalent bond with a nucleophile, such as a carboxyl group. The covalent bond is formed when the nucleophile attacks the diazo group of the tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate molecule. The bond is then stabilized by the tert-butyl carbamate group, which helps to stabilize the bond.
Biochemical and Physiological Effects
tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has a wide range of biochemical and physiological effects. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has also been shown to inhibit the activity of certain receptors, such as the muscarinic acetylcholine receptor. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has several advantages for lab experiments. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is non-toxic and has a wide range of uses, making it a versatile reagent for organic synthesis. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate does have some limitations. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is not as stable as some other compounds, making it more difficult to store and use in lab experiments. Additionally, tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate could be used to develop new drugs that could be used to treat various diseases, such as cancer and inflammation. tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate could also be used to synthesize new compounds that could be used in organic synthesis. Additionally, tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate could be used to study the effects of various compounds on the body, such as the effects of certain drugs on the muscarinic acetylcholine receptor. Finally, tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate could be used to develop new methods for synthesizing compounds, such as methods that use fewer hazardous chemicals.

Synthesis Methods

Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate can be synthesized through a few simple chemical and biochemical reactions. The most commonly used method for synthesizing tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is a nucleophilic substitution reaction, which involves reacting a diazo compound with a tert-butyl carbamate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3R)-4-methyl-2-oxopentan-3-yl diazoacetate in the presence of a catalyst.", "Starting Materials": [ "tert-butyl carbamate", "(3R)-4-methyl-2-oxopentan-3-yl diazoacetate" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent such as dichloromethane.", "Step 2: Add (3R)-4-methyl-2-oxopentan-3-yl diazoacetate to the solution.", "Step 3: Add a catalyst such as copper(I) iodide to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

179412-78-3

Product Name

tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate

Molecular Formula

C11H19N3O3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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